molecular formula C22H19NO4 B4311766 6-METHYL-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE

6-METHYL-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE

Cat. No.: B4311766
M. Wt: 361.4 g/mol
InChI Key: VZNDDOFFJZNSOE-UHFFFAOYSA-N
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Description

6-METHYL-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a complex organic compound with a unique structure that combines elements of pyranoquinoline and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is to start with the appropriate quinoline derivative and introduce the pyrano group through cyclization reactions. The prop-2-en-1-yloxyphenyl group can be attached via etherification reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The phenyl and pyranoquinoline groups can undergo substitution reactions to introduce new substituents or modify existing ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the phenyl or pyranoquinoline rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents for various diseases.

    Industry: It may find applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-METHYL-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-METHYL-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE include other pyranoquinoline derivatives and phenyl-substituted quinolines. These compounds share structural similarities but may differ in their specific substituents and functional groups.

Uniqueness

What sets this compound apart is its unique combination of a pyranoquinoline core with a prop-2-en-1-yloxyphenyl group. This specific structure may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-methyl-4-(4-prop-2-enoxyphenyl)-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-3-12-26-15-10-8-14(9-11-15)17-13-19(24)27-21-16-6-4-5-7-18(16)23(2)22(25)20(17)21/h3-11,17H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNDDOFFJZNSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CC=C(C=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-METHYL-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
6-METHYL-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
6-METHYL-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 4
6-METHYL-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 5
6-METHYL-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 6
6-METHYL-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE

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